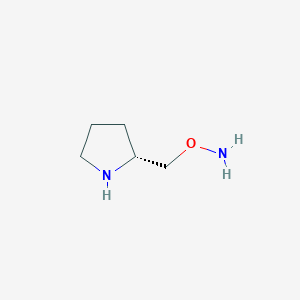
4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine
説明
“4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1287217-46-2. It has a molecular weight of 265.29 . The IUPAC name for this compound is 4-(2-fluoro[1,1’-biphenyl]-4-yl)-2-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for “4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” is 1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) .Physical And Chemical Properties Analysis
The compound “4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” has a molecular weight of 265.29 . The storage temperature for this compound is between 2 to 8 degrees Celsius .科学的研究の応用
Biotransformation in Drug Development
The compound shows significant interest in the field of drug metabolism, particularly in its biotransformation. A study on β-Secretase Inhibitors, which are structurally similar to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, demonstrated unique metabolic pathways. These pathways include N-oxidation of the pyridine and/or pyrimidine ring and a ring contraction of the pyrimidine ring into an imidazole ring. This research highlights the compound's role in understanding the metabolic fate of aryl-pyrimidine–containing compounds (Lindgren et al., 2013).
Synthesis for Antitumor Applications
In antitumor drug development, derivatives of this compound serve as important intermediates. A synthesis study demonstrated how Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, related to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, is used in small molecular inhibitors for anti-tumor treatments (Gan et al., 2021).
Quantum Chemical Characterization
Research into hydrogen bonding sites in pyrimidine compounds, similar to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, has been conducted. This study utilized quantum chemistry methods to identify major hydrogen bonding sites, providing insights into molecular interactions and structure-function relationships in pyrimidine-based compounds (Traoré et al., 2017).
Development of Novel Pyrimidin-4-amine Derivatives
In the field of pesticide development, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized, showcasing the potential of 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine derivatives in producing effective insecticides and fungicides (Liu et al., 2021).
Thermodynamic Parameters and Dissociation Constants
Studies involving pyrimidine derivatives have also focused on determining their dissociation constants and thermodynamic parameters in various solvent systems, which is critical for understanding their behavior in different chemical environments (Bhesaniya & Baluja, 2014).
Radioligand Development for Medical Imaging
In medical imaging, research on developing potent radioligands, such as those based on pyrimidine structures, for imaging specific receptors in the human body has been conducted. This is crucial for advancing diagnostic techniques in medicine (Hsin et al., 2000).
特性
IUPAC Name |
4-(3-fluoro-4-phenylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPSXSGAAFIOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



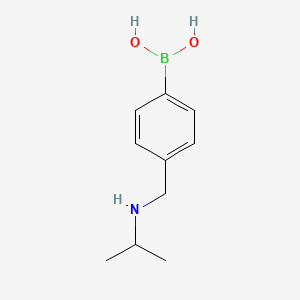
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
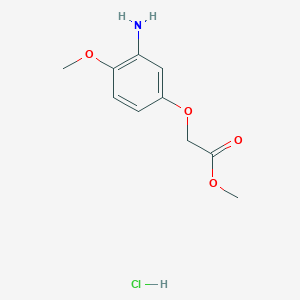
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
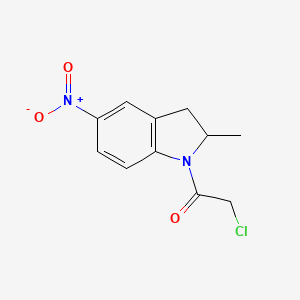

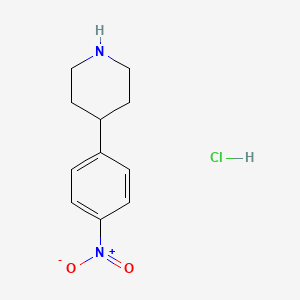

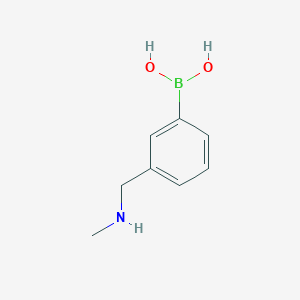
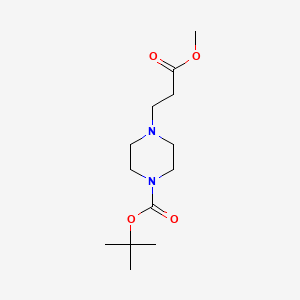
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
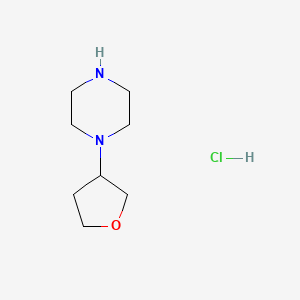
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
